molecular formula C17H24N4O3S B4740995 Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4740995
M. Wt: 364.5 g/mol
InChI Key: ZUPUKGKHBWMJQF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 4-ethylpiperazine and urea under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-3-20-7-9-21(10-8-20)17-18-14(12-6-5-11-25-12)13(15(22)19-17)16(23)24-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPUKGKHBWMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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